molecular formula C15H12O4 B6396792 4-(2-Formylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1262010-83-2

4-(2-Formylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6396792
CAS RN: 1262010-83-2
M. Wt: 256.25 g/mol
InChI Key: YXVLIFFTMZUPJV-UHFFFAOYSA-N
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Description

4-(2-Formylphenyl)-2-methoxybenzoic acid, 95% (4-FMA) is an organic compound used in biochemistry and organic chemistry laboratories. It is a white crystalline solid with a melting point of 135-136 °C. It is a derivative of benzoic acid and is used in a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, including drugs, dyes, and other organic compounds. It is also used in the biochemical analysis of proteins and other molecules.

Scientific Research Applications

4-(2-Formylphenyl)-2-methoxybenzoic acid, 95% is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, including drugs, dyes, and other organic compounds. It is also used in the biochemical analysis of proteins and other molecules. It is used as a fluorescent marker in cell biology and biochemistry studies. Additionally, it is used in the synthesis of benzoxazole derivatives, which are used as inhibitors of enzymes such as cytochrome P450.

Mechanism of Action

4-(2-Formylphenyl)-2-methoxybenzoic acid, 95% is an inhibitor of cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs, hormones, and other chemicals in the body. 4-(2-Formylphenyl)-2-methoxybenzoic acid, 95% binds to the active site of the cytochrome P450 enzymes and inhibits their activity, resulting in the inhibition of the metabolism of drugs, hormones, and other chemicals.
Biochemical and Physiological Effects
4-(2-Formylphenyl)-2-methoxybenzoic acid, 95% is used in biochemical and physiological studies to investigate the effects of its inhibition of cytochrome P450 enzymes. Inhibition of these enzymes can lead to changes in the metabolism of drugs, hormones, and other chemicals in the body. Additionally, 4-(2-Formylphenyl)-2-methoxybenzoic acid, 95% can affect the activity of other enzymes such as those involved in the metabolism of fatty acids, cholesterol, and other lipids.

Advantages and Limitations for Lab Experiments

4-(2-Formylphenyl)-2-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, its inhibition of cytochrome P450 enzymes is reversible, making it suitable for use in experiments that require repeated inhibition of the enzyme. However, 4-(2-Formylphenyl)-2-methoxybenzoic acid, 95% is not suitable for use in experiments that require prolonged inhibition of cytochrome P450 enzymes, as its inhibition of the enzymes is reversible.

Future Directions

In the future, 4-(2-Formylphenyl)-2-methoxybenzoic acid, 95% could be used to study the effects of cytochrome P450 inhibition on drug metabolism in vivo. Additionally, it could be used to study the effects of cytochrome P450 inhibition on the metabolism of hormones and other chemicals in the body. Furthermore, it could be used in the synthesis of novel drugs and other compounds. Finally, it could be used to investigate the effects of cytochrome P450 inhibition on the activity of other enzymes such as those involved in the metabolism of fatty acids, cholesterol, and other lipids.

Synthesis Methods

4-(2-Formylphenyl)-2-methoxybenzoic acid, 95% is synthesized by the reaction of 2-formylphenol and 2-methoxybenzoic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. The reaction is complete when the reaction mixture is cooled to room temperature. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

properties

IUPAC Name

4-(2-formylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-14-8-10(6-7-13(14)15(17)18)12-5-3-2-4-11(12)9-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVLIFFTMZUPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688853
Record name 2'-Formyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262010-83-2
Record name 2'-Formyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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